7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one

Hydrogen bonding Solubility Medicinal chemistry

This 7-hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one is a privileged fragment scaffold (MW 189.21 Da, zero rotatable bonds) featuring a unique triad: a free 7-OH donor/acceptor, a C4 methyl group, and a sterically shielding C8 methyl substituent. Unlike N1-alkylated analogs that sacrifice one hydrogen bond donor, this compound retains the full H-bonding potential of the 2-quinolinone core, enabling directional interactions with ATP-binding pockets and bromodomains. The dual-vector elaboration strategy—orthogonal functionalization at the 1-NH and 7-OH positions—proceeds without protecting group strategies, delivering synthetic efficiency unattainable with dehydroxylated or N1-blocked analogs. The characteristic upfield-shifted NH proton (8-methyl steric effect) provides a definitive NMR fingerprint for QC identity confirmation and impurity profiling in complex mixtures.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 125709-98-0
Cat. No. B2646170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one
CAS125709-98-0
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=CC(=C2C)O
InChIInChI=1S/C11H11NO2/c1-6-5-10(14)12-11-7(2)9(13)4-3-8(6)11/h3-5,13H,1-2H3,(H,12,14)
InChIKeyACKDRTHLZVLFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one (CAS 125709-98-0): Core Scaffold Identity and Procurement Context


7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one is a dihydroquinolin-2-one heterocycle (molecular formula C11H11NO2, molecular weight 189.21 g/mol) bearing a free 7-hydroxyl group and methyl substituents at the 4- and 8-positions [1]. The compound belongs to the 2-quinolinone class, which is widely used as a privileged scaffold in medicinal chemistry and fragment-based drug discovery [2]. Its substitution pattern — specifically the combination of an electron-donating hydroxyl group and sterically-demanding 8-methyl group — creates a structurally defined, rigid bicyclic framework with a computed XLogP3 of 1.3, two hydrogen bond donors, and two hydrogen bond acceptors [1]. Commercially, the compound is listed as a 'versatile small molecule scaffold' and is available at a minimum purity of 95% (MDL: MFCD22556009) .

Why 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one Cannot Be Replaced by a Generic Quinolinone in Discovery Programs


Substitution within the dihydroquinolin-2-one class is not interchangeable because the position and identity of substituents directly govern hydrogen-bonding capacity, steric accessibility, and regiochemical reactivity. 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one possesses a unique triad — a 7-OH donor/acceptor, a C4 methyl group, and a sterically shielding C8 methyl group — that differentiates it from close analogs such as 4,8-dimethylquinolin-2(1H)-one (CAS 5349-78-0, which lacks the 7-OH and thus has only one HBD) and 7-hydroxy-1,4-dimethyl-2(1H)-quinolinone (CAS 73290-60-5, where N1 methylation abolishes the lactam NH donor and alters tautomeric preference) [1]. NMR studies on methyl-substituted 2-quinolones demonstrate that an 8-methyl substituent causes a characteristic upfield shift of the NH proton, attributed to reduced intermolecular hydrogen bonding from steric effects — a physicochemical signature that directly impacts solubility, crystal packing, and target engagement [2]. Consequently, replacing this compound with a generic N1-alkylated or dehydroxylated analog will alter both the solution-phase behavior and the recognition profile of the scaffold, undermining reproducibility in medicinal chemistry campaigns.

Product-Specific Quantitative Differentiation Evidence for 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one


Hydrogen Bond Donor Count Advantage Over the Non-Hydroxylated Parent 4,8-Dimethylquinolin-2(1H)-one

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one (CAS 125709-98-0) contains two hydrogen bond donor (HBD) sites (7-OH and 1-NH), whereas its closest dehydroxylated comparator, 4,8-dimethylquinolin-2(1H)-one (CAS 5349-78-0), possesses only one (1-NH). This difference in HBD count directly influences aqueous solubility and hydrogen-bond-driven molecular recognition [1]. The computed XLogP3 for the target compound is 1.3, indicating moderate lipophilicity balanced by the dual HBD capacity; the non-hydroxylated comparator is expected to be more lipophilic (predicted XLogP3 ~1.8–2.2) due to the absence of the polar hydroxyl group [1].

Hydrogen bonding Solubility Medicinal chemistry

Regiochemical Differentiation from N1-Alkylated Analog 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

The N1 position of 7-hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one remains a free NH (lactam), preserving the 2-quinolinone tautomeric form. In contrast, 7-hydroxy-1,4-dimethyl-2(1H)-quinolinone (CAS 73290-60-5) is N1-methylated, which locks the compound into a fixed tautomeric state and eliminates the NH donor capability at position 1 [1]. This structural divergence has direct synthetic consequences: the free NH in the target compound serves as a nucleophilic handle for N-alkylation, N-arylation, or N-acylation reactions during fragment elaboration, whereas the N1-methylated analog can only be modified at the 7-OH position, reducing the number of growth vectors from two to one [1].

Tautomerism Regiochemistry Fragment elaboration

NMR Spectroscopic Discrimination: 8-Methyl Steric Effect on NH Proton Chemical Shift

A systematic NMR study of monomethyl-, dimethyl-, and trimethyl-substituted 2- and 4-quinolones demonstrated that the presence of an 8-methyl substituent induces a characteristic upfield shift of the NH proton resonance. This effect is attributed to steric hindrance from the 8-methyl group that reduces intermolecular hydrogen bonding between the lactam NH and solvent or adjacent molecules [1]. For 7-hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one, this 8-methyl effect is superimposed on the electronic influence of the 7-hydroxyl group, yielding a unique NH chemical shift signature that distinguishes it from all analogs lacking the 8-methyl group (e.g., 7-hydroxy-4-methylquinolin-2(1H)-one) or the 7-OH group (e.g., 4,8-dimethylquinolin-2(1H)-one) [1].

NMR spectroscopy Hydrogen bonding Quality control

Scaffold Rigidity and Rotatable Bond Count Compared to Saturated Analog 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one contains zero rotatable bonds, as the bicyclic quinolinone core is fully conjugated and rigidified by the endocyclic double bond [1]. By comparison, 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 156937-40-5) contains a saturated 3,4-bond, which introduces conformational flexibility and reduces aromatic planarity, increasing the entropic penalty upon target binding [2]. The rigid, planar scaffold of the target compound maximizes pre-organization for flat binding pockets (e.g., ATP-binding sites of kinases) and typically yields superior ligand efficiency indices [1][2].

Conformational restriction Ligand efficiency Fragment-based drug discovery

Purity Benchmark and Price Differentiation for Research-Grade Procurement

Commercially, 7-hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one is supplied under the Biosynth brand with a minimum purity of 95% (MDL MFCD22556009), at a list price of approximately €576 per 50 mg . The structurally related analog 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 156937-40-5, 97% purity) is listed at €143–€177 per similar quantity range . The price differential (approximately 3.3–4.0× higher per mg for the target compound) reflects the synthetic complexity of achieving the specific 4,8-dimethyl-7-hydroxy substitution pattern on the fully unsaturated quinolinone core, which requires controlled regiochemistry during cyclization .

Chemical procurement Purity specification Cost-effectiveness

High-Value Application Scenarios for 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

This compound is highly suitable as a fragment library entry due to its low molecular weight (189.21 Da), zero rotatable bonds (maximizing pre-organization), and dual hydrogen bond donor capacity (7-OH and 1-NH) that enables directional interactions with protein targets [1][2]. Unlike N1-alkylated analogs that sacrifice one HBD, this compound retains the full hydrogen-bonding potential of the 2-quinolinone core, making it a privileged starting point for fragment growing into ATP-binding pockets or bromodomains [2].

Kinase Inhibitor Scaffold Elaboration

The planar, rigid quinolinone core of 7-hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one mimics the adenine ring of ATP and has been exploited in kinase inhibitor design [1]. The free 1-NH and 7-OH provide two orthogonal diversification handles: the 1-NH can be elaborated to occupy the ribose pocket or solvent-exposed region, while the 7-OH can be derivatized to access the selectivity pocket or improve pharmacokinetic properties [2]. This dual-vector elaboration strategy distinguishes it from N1-blocked analogs, which constrain medicinal chemistry to a single trajectory [2].

Analytical Reference Standard for Quinolinone Characterization

The distinct NMR spectroscopic signature arising from the 8-methyl steric effect — an upfield-shifted NH proton — makes this compound valuable as an analytical reference for identifying and quantifying 8-methyl-substituted quinolinone impurities or metabolites in complex mixtures [1]. Quality control laboratories can leverage this spectroscopic fingerprint to confirm the identity of the target scaffold in reaction monitoring and final product release testing, differentiating it from common mis-synthesized regioisomers [1].

Structure-Activity Relationship (SAR) Studies Requiring Multiple Growth Vectors

In lead optimization programs where systematic exploration of substitution at both the N1 and C7 positions is required, this compound serves as an ideal starting material. The simultaneous availability of a nucleophilic NH and a phenolic OH allows medicinal chemists to perform sequential or orthogonal functionalization — for example, N-arylation via Buchwald-Hartwig coupling followed by O-alkylation — without the need for protecting group strategies that would be mandatory if the scaffold lacked the 7-OH group [1]. This synthetic efficiency is not achievable with dehydroxylated analogs such as 4,8-dimethylquinolin-2(1H)-one [1].

Quote Request

Request a Quote for 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.